molecular formula C13H22N4O2 B1627876 4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester CAS No. 912763-05-4

4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B1627876
CAS No.: 912763-05-4
M. Wt: 266.34 g/mol
InChI Key: SEUDYDVIMTUFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that features both imidazole and piperazine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of imidazole derivatives with piperazine and tert-butyl chloroformate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various alkyl groups onto the imidazole ring .

Scientific Research Applications

4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of both imidazole and piperazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

tert-butyl 4-(imidazol-1-ylmethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-8-6-15(7-9-17)11-16-5-4-14-10-16/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUDYDVIMTUFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587583
Record name tert-Butyl 4-[(1H-imidazol-1-yl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912763-05-4
Record name tert-Butyl 4-[(1H-imidazol-1-yl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 3
4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 4
4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 5
4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.